N,N'-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide)
Overview
Description
N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of bis-amides, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) typically involves the reaction of benzene-1,3-dicarbonyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve benzene-1,3-dicarbonyl chloride in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylpropanamide to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(ethane-1,2-diyl)bis(benzamide)
- N,N’-(propane-1,3-diyl)bis(benzamide)
- N,N’-(butane-1,4-diyl)bis(benzamide)
Uniqueness
N,N’-(carbonyldibenzene-3,1-diyl)bis(2-methylpropanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzene-1,3-dicarbonyl core and the 2-methylpropanamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[3-[3-(2-methylpropanoylamino)benzoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)20(25)22-17-9-5-7-15(11-17)19(24)16-8-6-10-18(12-16)23-21(26)14(3)4/h5-14H,1-4H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJBJJAHVDADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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